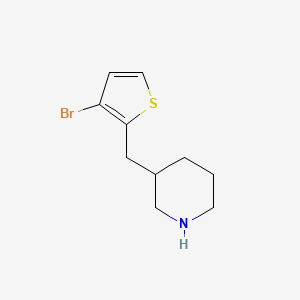

3-((3-Bromothiophen-2-yl)methyl)piperidine

Description

Properties

Molecular Formula |

C10H14BrNS |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

3-[(3-bromothiophen-2-yl)methyl]piperidine |

InChI |

InChI=1S/C10H14BrNS/c11-9-3-5-13-10(9)6-8-2-1-4-12-7-8/h3,5,8,12H,1-2,4,6-7H2 |

InChI Key |

VKNXCZIJLXNATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=C(C=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-((3-Bromothiophen-2-yl)methyl)piperidine

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic routes. For this compound, the primary disconnection targets the C-N bond linking the piperidine (B6355638) ring to the thiophene-methyl moiety. This bond is strategically formed in the final stages of the synthesis.

This disconnection suggests a convergent synthesis approach, pointing to two key precursors: a piperidine nucleophile and an electrophilic 3-bromothiophen-2-ylmethyl unit. The most common and efficient strategy for forming this type of bond is through reductive amination. This approach disconnects the molecule to piperidine and 3-bromothiophene-2-carbaldehyde. The aldehyde serves as a stable and readily available precursor to the required electrophile.

An alternative, though often less direct, disconnection involves the C-C bond between the thiophene (B33073) ring and the methylene (B1212753) bridge. This would necessitate the coupling of a 3-bromothiophene (B43185) derivative with a 3-methylpiperidine synthon, a more complex and less common strategy. Therefore, the reductive amination pathway is generally preferred for its efficiency and high yields.

Precursor Synthesis and Halogenation Reactions

The successful synthesis of the target compound is contingent upon the availability of appropriately functionalized precursors, particularly the brominated thiophene core.

Synthesis of Bromothiophene Precursors

The key precursor for the primary synthetic route is 3-bromothiophene. Unlike its 2-bromo isomer, which can be obtained by direct partial bromination of thiophene wikipedia.org, the synthesis of 3-bromothiophene is more complex. Direct bromination of thiophene overwhelmingly favors substitution at the 2- and 5-positions due to the higher electron density at the carbons adjacent to the sulfur atom.

Several methods have been developed to obtain 3-bromothiophene:

Isomerization: One approach involves the isomerization of the more readily available 2-bromothiophene (B119243) to 3-bromothiophene, often using an acidic zeolite molecular sieve catalyst at elevated temperatures. google.com

Debromination of Polybrominated Thiophenes: A classic method involves the synthesis of 2,3,5-tribromothiophene, followed by the selective removal of the α-bromine atoms. orgsyn.org This can be achieved through methods like the Grignard entrainment method or halogen-metal interconversion with an organolithium reagent followed by hydrolysis. orgsyn.org

Once 3-bromothiophene is obtained, it must be functionalized at the 2-position to introduce the methyl group destined for linkage with piperidine. This is typically achieved by formylation to produce 3-bromothiophene-2-carbaldehyde, a crucial intermediate for the subsequent reductive amination step. nih.gov

Strategies for Bromination of Thiophene Ring Systems

The halogenation of thiophene is a well-studied reaction that proceeds readily, often at a rate significantly faster than that of benzene (B151609). iust.ac.ir However, controlling the regioselectivity of the bromination is a critical challenge, especially when substitution is desired at the 3- or 4-positions.

Various reagents and conditions have been explored to achieve selective bromination of thiophene and its derivatives. N-bromosuccinimide (NBS) is a widely used reagent for this purpose, often providing better selectivity compared to elemental bromine. researchgate.netresearchgate.net The choice of solvent, temperature, and catalyst can significantly influence the reaction's outcome, determining whether mono- or poly-bromination occurs and at which positions. researchgate.neteurekaselect.com For instance, ultrasonic irradiation has been reported to accelerate the bromination of thiophenes with NBS. researchgate.net

Below is a table summarizing common bromination strategies for thiophene rings.

| Reagent | Conditions | Typical Products | Selectivity | Citation(s) |

| Bromine (Br₂) | Chloroform, cold | 2,3,5-Tribromothiophene | Low for specific isomers | orgsyn.org |

| Bromine (Br₂) | Solvent-free, microreactor | 2,5-Dibromothiophene (B18171) | High for 2,5-disubstitution | eurekaselect.com |

| N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform | 2-Bromothiophene or 2,5-Dibromothiophene | Depends on stoichiometry | researchgate.netjcu.edu.au |

| N-Bromosuccinimide (NBS) | Ultrasonic Irradiation | Bromothiophenes | Structure-dependent | researchgate.net |

| Hydrogen Peroxide / HBr | Aqueous Acetic Acid | Aromatic Heterocyclic Halides | Quantitative for α-positions | researchgate.net |

C-C and C-N Bond Formation Reactions for Piperidine Linkage

The final and crucial step in the synthesis is the formation of the bond connecting the piperidine ring to the bromothiophene moiety. This is typically accomplished through nucleophilic substitution or alkylation strategies, with reductive amination being a prominent example of the latter.

Nucleophilic Substitution Approaches

A direct nucleophilic substitution approach involves the reaction of piperidine, acting as a nucleophile, with a 3-bromo-2-(halomethyl)thiophene electrophile. In this SN2 reaction, the nitrogen atom of the piperidine attacks the electrophilic carbon of the halomethyl group, displacing the halide and forming the desired C-N bond.

Alkylation Strategies

Alkylation, in this context, primarily refers to the formation of the C-N bond through reductive amination. This highly efficient one-pot reaction involves the condensation of 3-bromothiophene-2-carbaldehyde with piperidine to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final product, this compound.

Reductive amination is often the preferred method due to its operational simplicity, mild reaction conditions, and the stability of the aldehyde precursor compared to the corresponding halomethyl derivative.

The following table compares the two primary strategies for linking the piperidine ring.

| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Piperidine, 3-Bromo-2-(halomethyl)thiophene | K₂CO₃, Acetonitrile or DMF, Room Temp. to 70°C researchgate.net | Straightforward reaction mechanism. | Requires synthesis of potentially unstable halomethyl precursor. |

| Reductive Amination | Piperidine, 3-Bromothiophene-2-carbaldehyde | NaBH(OAc)₃ or NaBH₃CN, Dichloroethane (DCE) or Methanol, Room Temp. | One-pot procedure, mild conditions, stable precursors. | Requires careful control of pH with some reducing agents. |

Advanced Coupling Reactions (e.g., Palladium-Catalyzed)

The synthesis of thiophene-containing bi-aromatic systems, such as the core of this compound, heavily relies on palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds with high efficiency and selectivity. libretexts.orgnobelprize.org Reactions like the Suzuki-Miyaura and Stille couplings are particularly prominent in the synthesis of thiophene oligomers and other derivatives. libretexts.orgresearchgate.netnih.gov

In the context of synthesizing a molecule like this compound, a plausible advanced coupling strategy would involve a Suzuki-Miyaura reaction. This could entail the coupling of a suitable thiophene boronic acid or ester with a brominated precursor. nih.govmdpi.com For instance, 2,3-dibromothiophene could be selectively coupled with a piperidine-containing organoboron reagent. The choice of catalyst, typically a palladium(0) complex, and ligand is critical for achieving high yields and preventing side reactions. sigmaaldrich.comresearchgate.net

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetallation with the organoboron or organotin compound, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org The versatility of these reactions allows for the incorporation of a wide array of functional groups, making them indispensable tools in modern organic synthesis. nih.govmdpi.com

Table 1: Examples of Palladium Catalysts and Ligands in Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Reaction Type | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | - | Suzuki, Stille | Aryl/Heteroaryl Halides, Boronic Acids, Organostannanes |

| Pd(OAc)₂ | SPhos | Suzuki | Bromothiophenes, Cyclopropylboronic acids |

| Pd₂(dba)₃ | Xantphos | Buchwald-Hartwig | Aryl Halides, Amines |

This table presents common catalyst systems used in palladium-catalyzed cross-coupling reactions relevant to the synthesis of thiophene and piperidine derivatives. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity in the synthesis of this compound necessitates careful control over various reaction parameters.

Solvent Effects and Catalysis

The choice of solvent and catalyst system is paramount in directing the outcome of synthetic transformations. In palladium-catalyzed cross-coupling reactions, solvents play a crucial role in dissolving reactants and reagents, and can influence the stability and activity of the catalytic species. nih.gov For Suzuki reactions involving thiophenes, solvent systems often consist of a mixture, such as 1,4-dioxane and water, which facilitates the dissolution of both organic and inorganic components. researchgate.net

Temperature and Pressure Control

Temperature is a critical parameter that significantly impacts reaction rates and selectivity. While higher temperatures can accelerate reactions, they can also lead to undesired side reactions or decomposition of thermally sensitive substrates and catalysts. nih.gov Many palladium-catalyzed reactions, such as the Heck coupling, traditionally required high temperatures. sigmaaldrich.com However, modern advancements in catalyst design have enabled many of these transformations to be carried out under milder conditions, sometimes even at room temperature. sigmaaldrich.com

Pressure control is less commonly a primary variable in standard laboratory cross-coupling reactions unless volatile reagents are used or the reaction involves gaseous reactants like carbon monoxide in carbonylative couplings. libretexts.org For most syntheses relevant to the target compound, reactions are typically conducted at atmospheric pressure.

Modern Synthetic Techniques (e.g., Microwave, Ultrasound Assisted Synthesis)

Modern synthetic chemistry has embraced energy-efficient techniques that can dramatically reduce reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of heterocyclic compounds like thiophenes and piperidines. mdpi.combeilstein-journals.org This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to significant rate enhancements compared to conventional heating. nih.govresearchgate.net Solvent-free, microwave-assisted Suzuki coupling reactions on solid supports like aluminum oxide have been developed for the rapid and environmentally friendly synthesis of thiophene oligomers. researchgate.netnih.gov Such a method could be adapted for the synthesis of the target compound, potentially offering higher yields and shorter reaction times. beilstein-journals.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions. ijsssr.comijsssr.com Ultrasound has been successfully used in the synthesis of a variety of heterocyclic compounds, often resulting in higher yields, faster reaction times, and greater product purity. nih.govarabjchem.org For instance, ultrasound irradiation has been employed in the synthesis of propargylamine analogs containing a piperidine moiety. ajchem-a.com

Table 2: Comparison of Synthetic Techniques

| Technique | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | Hours to Days | Well-established, widely accessible |

| Microwave-Assisted | Minutes to Hours | Rapid heating, reduced reaction times, improved yields |

This table compares conventional heating with modern microwave and ultrasound-assisted techniques often used in heterocyclic synthesis. beilstein-journals.orgnih.gov

Post-Synthetic Modifications and Functionalization

Once the core structure of this compound is assembled, further modifications can be made to alter its properties.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization. This nitrogen atom can act as a nucleophile, allowing for a wide range of derivatization reactions. Common modifications include alkylation, acylation, and arylation, which can be used to introduce diverse functional groups.

For example, the piperidine nitrogen can be derivatized to improve the detectability of a molecule in analytical techniques like mass spectrometry. nsf.govrowan.edu Chemical derivatization with a high proton affinity tag can significantly enhance the signal in positive mode electrospray ionization. nsf.gov While this is often used for analytical purposes, the underlying chemical principles are broadly applicable to synthetic derivatization. Piperidine itself can also act as an efficient organic catalyst for certain derivatization reactions. researchgate.net In drug design, modifying the piperidine nitrogen is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dibromothiophene |

| 1,4-dioxane |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

An exploration of the synthetic and transformative potential of this compound reveals a landscape rich with possibilities for structural diversification. This article delves into specific synthetic methodologies, focusing on chemical modifications of the bromothiophene moiety and the stereoselective synthesis of its analogues. These pathways are crucial for developing new chemical entities with potentially unique properties and applications.

2 Modifications on the Bromothiophene Moiety

The bromothiophene unit of this compound is a key site for chemical modification, offering avenues for creating a diverse library of analogues. The primary transformations involve the substitution of the bromine atom and the oxidation or reduction of the thiophene ring itself.

Bromine Substitution:

The bromine atom on the thiophene ring is a versatile handle for introducing new functional groups, primarily through cross-coupling reactions. The Suzuki cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds by coupling the bromothiophene with various boronic acids. nih.govmdpi.com This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. nih.gov

Studies on related N-((3-bromothiophen-2-yl)methylene)aniline derivatives have demonstrated that the bromine on the thiophene ring can be selectively substituted with a range of aryl and heteroaryl groups. nih.gov The reaction conditions can be tuned to favor either monosubstitution or, in cases with multiple bromine atoms, disubstitution. nih.gov The choice of catalyst, base, and solvent is fundamental to the success of these coupling reactions. nih.gov For instance, the reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ yielded a series of derivatives with moderate to good yields (58–72%). researchgate.net This methodology is directly applicable to modifying the bromothiophene moiety in this compound.

The table below summarizes representative Suzuki cross-coupling reactions on a model bromothiophene compound, illustrating the scope of this transformation.

Table 1: Examples of Suzuki Cross-Coupling Reactions for Bromine Substitution

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst / Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline | 39% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-4-bromo-N-((3-(thiophen-3-yl)thiophen-2-yl)methylene)-2-methylaniline | 40% | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4-(4-methylphenyl)phenyl)-1-(3-(4-methylphenyl)thiophen-2-yl)methanimine | 72% | researchgate.net |

| 2-Bromo-3-methylthiophene | 4-Nitrophenylboronic acid | Pd(OAc)₂ / KOAc | 2-(4-Nitrophenyl)-3-methyl-5-bromothiophene | 82% | beilstein-journals.org |

Thiophene Ring Oxidation/Reduction:

The thiophene ring is generally resistant to oxidation under standard conditions. nih.gov However, strong oxidizing agents can convert the sulfur atom to a sulfoxide (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). researchgate.net These oxidized species are more reactive and can participate in reactions like Diels-Alder cycloadditions. researchgate.net While specific examples on this compound are not detailed in the available literature, this represents a potential route for profound structural and electronic modification of the core scaffold.

3 Stereoselective Synthesis of Analogues

The piperidine ring of this compound contains a stereocenter at the C3 position, and additional stereocenters can be introduced through synthetic modifications. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure or enriched analogues, which is often a prerequisite for evaluating their biological activity.

Several strategies have been developed for the enantioselective synthesis of substituted piperidines. nih.gov One powerful approach involves the catalytic asymmetric hydrogenation of substituted pyridinium salts, which can yield chiral piperidines with high enantioselectivity. nih.gov Another modern technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl boronic acids with activated dihydropyridines to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org Subsequent reduction of the double bond affords the corresponding chiral piperidines. organic-chemistry.org

Furthermore, methods for the stereoselective functionalization of the piperidine ring at various positions (C2, C3, or C4) have been established, often controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For example, a domino Mannich–Michael reaction using a chiral auxiliary derived from a carbohydrate has been employed to synthesize 2-substituted dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further transformed into variously substituted chiral piperidine derivatives. researchgate.net

A catalytic enantioselective bromocyclization of olefinic amides has also been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be rearranged to form 3-substituted piperidines, demonstrating a pathway to chiral analogues. rsc.org

The table below outlines general strategies that could be adapted for the stereoselective synthesis of analogues of this compound.

Table 2: Strategies for Stereoselective Synthesis of Piperidine Analogues

| Synthetic Strategy | Key Features | Potential Application to Target Analogues | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of pyridinium salts using a chiral iridium(I) catalyst. | Synthesis of enantiomerically enriched piperidine core prior to coupling with the bromothiophene moiety. | nih.gov |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of boronic acids and dihydropyridines. | Direct introduction of aryl or vinyl groups at C3 of the piperidine ring with high enantioselectivity. | organic-chemistry.org |

| Chiral Auxiliary-Controlled Reactions | Use of removable chiral groups (e.g., from carbohydrates) to direct stereoselective transformations. | Diastereoselective synthesis of piperidine derivatives with multiple stereocenters. | researchgate.net |

| Enantioselective Bromocyclization | Catalytic enantioselective bromocyclization of olefinic amides followed by rearrangement. | Creation of chiral 3-substituted piperidine cores from acyclic precursors. | rsc.org |

By employing these advanced synthetic methodologies, chemists can systematically modify the structure of this compound, enabling the exploration of its chemical space and the development of novel compounds with tailored properties.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-((3-Bromothiophen-2-yl)methyl)piperidine in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be determined.

Proton (¹H) NMR spectroscopy confirms the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the thiophene (B33073), piperidine (B6355638), and bridging methylene (B1212753) protons. The protons on the piperidine ring are diastereotopic due to the chiral center at C3, leading to more complex splitting patterns.

Key expected signals include:

Thiophene Protons (H4', H5'): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two coupled protons on the bromothiophene ring.

Bridging Methylene Protons (-CH₂-): A set of signals corresponding to the two protons of the methylene group connecting the thiophene and piperidine rings. Due to the adjacent chiral center, these protons are diastereotopic and would likely appear as two distinct multiplets or a complex multiplet.

Piperidine Protons: A series of complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The signals for protons on C2, C3, and C6 would be shifted downfield compared to unsubstituted piperidine due to the influence of the nitrogen atom and the bulky substituent. chemicalbook.com

Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Thiophene H-4' | ~7.1 - 7.3 | d (Doublet) | Coupled to H-5'. |

| Thiophene H-5' | ~6.9 - 7.1 | d (Doublet) | Coupled to H-4'. |

| Bridging -CH₂- | ~2.8 - 3.2 | m (Multiplet) | Diastereotopic protons, complex splitting. |

| Piperidine H-2, H-6 | ~2.5 - 3.1 | m (Multiplet) | Protons adjacent to nitrogen. |

| Piperidine H-3 | ~1.8 - 2.2 | m (Multiplet) | Methine proton at the substitution point. |

| Piperidine H-4, H-5 | ~1.5 - 1.9 | m (Multiplet) | Methylene protons of the piperidine ring. |

| Piperidine N-H | Variable (Broad) | s (Singlet, broad) | Position is solvent and concentration dependent. |

Carbon (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to the four carbons of the thiophene ring, the five carbons of the piperidine ring, and the single carbon of the bridging methylene group.

Key expected signals include:

Thiophene Carbons: Four signals in the downfield region (typically δ 110-145 ppm). The carbon atom bonded to bromine (C3') would appear around δ 110-115 ppm, while the carbon to which the methylpiperidine group is attached (C2') would be further downfield. icm.edu.pl

Piperidine Carbons: Five signals in the aliphatic region (typically δ 25-60 ppm). The carbons adjacent to the nitrogen (C2, C6) would be the most downfield in this group, typically appearing around δ 45-55 ppm. chemicalbook.comresearchgate.net The substituted carbon (C3) would also be clearly identifiable.

Bridging Methylene Carbon (-CH₂-): A single signal in the aliphatic region, typically between δ 30-40 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiophene C-2' | ~140 - 145 | Substituted carbon, attached to methylene bridge. |

| Thiophene C-3' | ~110 - 115 | Carbon bearing the bromine atom. |

| Thiophene C-4' | ~128 - 132 | Aromatic CH. |

| Thiophene C-5' | ~125 - 129 | Aromatic CH. |

| Bridging -CH₂- | ~30 - 40 | Aliphatic methylene carbon. |

| Piperidine C-2, C-6 | ~45 - 55 | Carbons adjacent to nitrogen. |

| Piperidine C-3 | ~35 - 45 | Substituted methine carbon. |

| Piperidine C-4, C-5 | ~25 - 35 | Aliphatic methylene carbons. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity within the piperidine ring (e.g., H2 correlating with H3, H3 with H4, etc.) and to confirm the coupling between the two thiophene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., the thiophene C4' signal to the H4' signal).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds, particularly quaternary carbons or heteroatoms. Key correlations would be expected from the bridging methylene protons to the thiophene carbons (C2', C3') and the piperidine carbons (C3, C2), unequivocally linking the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help determine the stereochemistry and preferred conformation of the molecule, for instance, by showing spatial relationships between the bridging methylene protons and protons on both the thiophene and piperidine rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing definitive evidence for the presence of specific functional groups and structural features.

The FT-IR spectrum provides a characteristic fingerprint of the molecule. For this compound, the spectrum would be dominated by absorptions from C-H, N-H, C-N, C-S, and C-Br bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic, Thiophene) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic, Piperidine & -CH₂-) | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1500 | Medium-Strong |

| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Medium-Weak |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide strong signals for the thiophene ring's C=C and C-S stretching modes. mdpi.com The C-Br stretch would also be Raman active. The aliphatic C-H stretching and bending modes of the piperidine ring, while also present, are typically weaker in Raman spectra compared to aromatic ring modes. This technique is especially useful for confirming the integrity of the thiophene ring structure. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C10H14BrNS. The presence of bromine would be readily identifiable from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

While specific experimental data for the fragmentation of This compound is not available in the public domain, a theoretical fragmentation pattern can be postulated based on the known fragmentation of similar heterocyclic compounds. The most common fragmentation pathways for related piperidine and thiophene derivatives often involve cleavage of the bond between the piperidine ring and the methylene bridge, or fragmentation within the piperidine ring itself.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (relative to ⁷⁹Br) |

| [M]⁺ | C₁₀H₁₄BrNS⁺ | 260 |

| [M-Br]⁺ | C₁₀H₁₄NS⁺ | 181 |

| [C₅H₁₀N]⁺ | Piperidinemethyl cation | 84 |

| [C₅H₄BrS]⁺ | 3-Bromothienyl cation | 175 |

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and conformational preferences.

Single Crystal X-ray Diffraction Analysis

To date, the single crystal X-ray structure of This compound has not been reported in publicly accessible databases. However, were a suitable single crystal to be grown, X-ray diffraction analysis would be expected to reveal key structural features. This would include the conformation of the piperidine ring, which typically adopts a chair conformation. The analysis would also definitively establish the substitution pattern on both the thiophene and piperidine rings.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond lengths (Å) | C-Br, C-S, C-N, C-C |

| Bond angles (°) | Angles within the rings and linker |

| Torsion angles (°) | Orientation of the thiophene ring relative to the piperidine |

Note: This table represents typical parameters obtained from a single crystal X-ray diffraction experiment and is predictive for the target compound.

Chiral Analysis for Enantiomeric Purity (if applicable to synthesized isomers)

The 3-position of the piperidine ring in This compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-((3-Bromothiophen-2-yl)methyl)piperidine. If the synthesis of this compound is not stereospecific, it will be produced as a racemic mixture.

Chiral analysis, typically using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), would be necessary to separate and quantify the individual enantiomers. This is a critical step in the characterization of chiral molecules, as different enantiomers can exhibit distinct biological activities. The development of a successful chiral separation method would involve screening various chiral stationary phases and mobile phase conditions to achieve baseline resolution of the two enantiomeric peaks.

While specific methods for the chiral resolution of This compound have not been published, general approaches for the separation of chiral piperidine derivatives are well-established and would be applicable here.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of a molecule's electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with high accuracy. researchgate.net By employing a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), researchers can calculate the electronic energy of the molecule and find the geometry that minimizes this energy. nih.govresearchgate.net

Hypothetical Optimized Geometric Parameters for 3-((3-Bromothiophen-2-yl)methyl)piperidine

The following table is an illustrative example of data that would be generated from a DFT geometry optimization. The values are based on typical bond lengths and angles for similar molecular fragments and are not derived from an actual calculation on the target molecule.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Br (Thiophene) | 1.88 Å |

| C-S (Thiophene) | 1.72 Å | |

| C-N (Piperidine) | 1.47 Å | |

| C-C (Piperidine-Thiophene Linker) | 1.52 Å | |

| Bond Angle | C-S-C (Thiophene) | 92.2° |

| C-N-C (Piperidine) | 111.5° | |

| Dihedral Angle | C(ring)-C(ring)-C(linker)-C(thiophene) | ~175° (for equatorial) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, FMO analysis would reveal the distribution of these orbitals. It is likely that the HOMO would be localized on the electron-rich thiophene (B33073) ring and the sulfur atom, while the LUMO might be distributed over the brominated thiophene ring, indicating sites susceptible to nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other chemical species.

Illustrative Frontier Orbital Properties

This table provides a hypothetical example of FMO data. Actual values would require specific DFT calculations.

| Property | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, low reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to denote different potential values: red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the piperidine (B6355638) ring and the sulfur atom of the thiophene ring, due to their lone pairs of electrons. These would be the primary sites for protonation and interaction with electrophiles. A region of positive potential might be found around the hydrogen atom attached to the piperidine nitrogen, making it a potential hydrogen bond donor. The bromine atom would also influence the electrostatic potential on the thiophene ring.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. researchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability gained from these electronic delocalizations.

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies.

The piperidine ring typically exists in a chair conformation to minimize steric and torsional strain. wikipedia.orgias.ac.in The key conformational question for this molecule is the orientation of the large (3-bromothiophen-2-yl)methyl group at the 3-position: is it in an axial or an equatorial position? Generally, large substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. rsc.org

Computational methods can be used to construct an energetic landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This would not only confirm the preference for the equatorial conformer but also identify other low-energy conformers that might exist in equilibrium. Understanding the energetic barriers between these conformers is also important, as it dictates the flexibility of the molecule. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. One of its most powerful applications is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

To build a QSAR model for a class of compounds including this compound, one would first need experimental data on their biological activity (e.g., inhibitory concentration, IC50). Then, a wide range of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties—are calculated for each compound. tandfonline.comresearchgate.net Statistical methods, like multiple linear regression, are then used to build a model that predicts activity based on these descriptors. tandfonline.com

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), topological surface area, and quantum chemical parameters (like HOMO/LUMO energies) would be calculated. The model would reveal which properties are most important for the desired biological activity, providing a rational basis for further structural modifications. nih.gov

Descriptor Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov These descriptors can be categorized into various dimensions, including 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), and 3D (e.g., molecular shape). nih.gov

For a molecule like this compound, a wide array of descriptors can be calculated to capture its structural features. For instance, topological descriptors can define the connectivity of atoms, while quantum chemical descriptors can provide information about its electronic properties.

Once a large set of descriptors is generated, feature selection techniques are employed to identify the most relevant descriptors for predicting a specific biological activity. nih.govresearchgate.net This process helps in building robust and predictive QSAR models by eliminating redundant or irrelevant information. nih.gov The selection of appropriate descriptors is crucial for developing models that can accurately predict the activity of new, untested compounds. researchgate.net

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. researchgate.netmdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, stability, and intermolecular interactions. researchgate.netmdpi.com

For this compound, MD simulations can be employed to understand its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com These simulations can reveal the stability of different conformations and the energetic landscape of its molecular motions. Such studies are crucial for understanding how the compound might behave in a biological system. researchgate.netresearchgate.net

Computational Investigation of Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target protein. nih.govnih.govacgpubs.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level. researchgate.netnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.govchemrxiv.org For this compound, molecular docking studies can be performed against various protein targets to predict its binding mode and affinity. acgpubs.org

Protein-Ligand Binding Mode Prediction

Predicting the correct binding mode of a ligand within a protein's active site is a primary goal of molecular docking. nih.govchemrxiv.org The accuracy of this prediction is crucial for understanding the molecular basis of the ligand's activity. Various docking algorithms and scoring functions are used to explore the conformational space of the ligand and rank the potential binding poses. nih.govchemrxiv.org

For this compound, these predictions can provide a static picture of how the molecule might interact with a target protein, highlighting key interactions that stabilize the complex. researchgate.net

Identification of Key Interacting Residues and Binding Hotspots

Beyond predicting the binding pose, molecular docking and subsequent analysis can identify the specific amino acid residues of the target protein that are crucial for ligand binding. nih.govresearchgate.netnih.gov These key residues, often referred to as "hotspots," contribute significantly to the binding energy and specificity of the interaction. nih.govresearchgate.net

By analyzing the docked complex of this compound with a target protein, it is possible to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. researchgate.netnih.gov This information is invaluable for the rational design of more potent and selective analogs. nih.govresearchgate.net

Preclinical and Mechanistic Biological Research in Vitro and in Vivo Non Human

High-Throughput Screening (HTS) for Target Identification (e.g., enzyme assays, receptor binding assays)

High-Throughput Screening (HTS) serves as a primary strategy for identifying the biological targets of novel chemical entities. ox.ac.uk This approach involves the rapid, automated testing of large numbers of compounds against a panel of potential targets. nuvisan.com A molecule such as 3-((3-Bromothiophen-2-yl)methyl)piperidine would typically be included in a diverse chemical library for broad screening campaigns. chemdiv.com

These campaigns utilize miniaturized assays to assess the compound's effect on various biological processes. ox.ac.uk For instance, libraries containing thousands of small molecules are screened to find "hits"—compounds that produce a desired activity, such as inhibiting an enzyme or binding to a receptor. ox.ac.uk In a typical HTS workflow, a compound like this compound would be tested at a single concentration against numerous targets. Hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency. ox.ac.uk A study screening a library of 2,556 prescription drugs and bioactive molecules to identify inhibitors of the Organic Cation Transporter 3 (OCT3) found that 8.2% of the compounds showed inhibitory activity, demonstrating the power of HTS to identify novel modulators of specific biological targets. nih.gov

| Screening Stage | Description | Purpose |

| Primary Screen | A large library of compounds is tested at a single, high concentration against a specific target. | To identify initial "hits" that show any level of desired activity. |

| Hit Confirmation | Initial hits are re-tested, often using the same assay, to eliminate false positives. | To confirm the activity observed in the primary screen. |

| Dose-Response | Confirmed hits are tested across a range of concentrations. | To determine the potency (e.g., IC50 or EC50) of the active compounds. |

| Secondary Assays | Potent compounds are tested in different, often more complex, assays (e.g., cell-based). | To confirm the mechanism of action and assess activity in a more physiologically relevant system. |

Enzyme Inhibition/Activation Studies (e.g., Kinases, Monoamine Oxidase, Carbonic Anhydrase)

The structural motifs within this compound suggest it could interact with various enzyme classes. The piperidine (B6355638) ring is a key component in many enzyme inhibitors, and the thiophene (B33073) group can engage in specific interactions within an enzyme's active site. For example, piperidine-substituted chalcones have been synthesized and evaluated as inhibitors of α-amylase, an enzyme relevant to diabetes. researchgate.net These studies revealed that the compounds inhibited α-amylase with IC50 values ranging from 9.86 to 35.98 μM. researchgate.net

Similarly, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Molecular docking studies of these compounds showed that the piperidine-CH2-benzenesulfonamide motif could occupy a tolerant region of the NNRTI-binding pocket, enhancing both potency and the drug resistance profile. nih.gov Research into a compound like this compound would involve screening it against a panel of enzymes, such as kinases, proteases, or oxidases, to determine if it possesses any inhibitory or activating properties.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| Piperidine-substituted chalcones | α-Amylase | Inhibition (IC50 = 9.86-35.98 μM) | researchgate.net |

| Piperidine-substituted thiophenes | HIV-1 Reverse Transcriptase | Potent Inhibition | nih.gov |

| Benzimidazole-based piperidine hybrids | Cholinesterases (AChE/BuChE) | Moderate Inhibition | mdpi.com |

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, ion channels)

The piperidine nucleus is a well-established scaffold for ligands targeting G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system. nih.gov For example, various 3-substituted piperazine (B1678402) derivatives have been synthesized and shown to interact with sigma (σ) receptors. nih.govresearchgate.net

In one study, a series of piperidine derivatives were evaluated for their affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov It was discovered that the piperidine moiety was a critical structural element for dual activity at these receptors. Replacing the piperidine ring with a piperazine significantly reduced the affinity for the sigma-1 receptor, highlighting the specific role of the piperidine core in ligand-receptor interactions. nih.gov A compound like this compound would be evaluated in radioligand binding assays to determine its affinity (Ki) for a wide range of receptors to identify potential neurological or other systemic effects.

| Compound | Target Receptor | Affinity (Ki) | Reference |

| Compound 5 (piperidine core) | Sigma-1 (σ1R) | 3.64 nM | nih.gov |

| Compound 4 (piperazine core) | Sigma-1 (σ1R) | 1531 nM | nih.gov |

| Phenylacetamide 17b | Sigma-1 (σ1R) | 181 nM | nih.gov |

Cellular Pathway Perturbation Studies (e.g., in vitro cell line assays for pathway engagement)

Once a molecular target is identified through binding or enzyme assays, the next step is to determine if the compound can engage that target within a living cell and modulate its associated signaling pathway. Cellular assays are crucial for confirming the biological relevance of in vitro findings. For instance, novel thiophene-3-carboxamide (B1338676) selenides tethered to a piperazine ring were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. nih.gov

These studies showed that the lead compounds could induce apoptosis, a form of programmed cell death, in HCT116 and A549 cancer cells. nih.gov This cellular effect was correlated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, confirming that the compound engaged its intended target and perturbed a critical cancer cell survival pathway. nih.gov For this compound, if an initial screen identified it as, for example, a kinase inhibitor, subsequent studies would use cell lines to confirm its ability to inhibit the phosphorylation of downstream substrates of that kinase and affect cellular processes like proliferation or survival.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net This involves synthesizing and testing a series of analogs to identify which parts of the molecule are essential for target interaction and which can be modified to improve properties like potency, selectivity, and pharmacokinetics.

The nature and position of substituents on both the thiophene and piperidine rings can dramatically influence biological activity. The bromine atom on the thiophene ring of this compound is an electron-withdrawing group that can participate in halogen bonding, a specific type of non-covalent interaction with a biological target. mdpi.com

SAR studies would involve replacing the bromine with other halogens (F, Cl, I) or with different electron-donating or electron-withdrawing groups to probe the interaction. mdpi.com The impact of substituents on aromatic stacking interactions is often rationalized through electrostatic interactions between the substituent and the π-face of an interacting aromatic ring in the target protein. rsc.orgmit.edu Similarly, substituents on the piperidine nitrogen are known to significantly alter the affinity and selectivity of ligands for their receptors. researchgate.net For example, in a series of 2α-substituted piperidines acting as opioid antagonists, modifications at the 2α-position were explored to define the SAR at that part of the molecule. researchgate.net

| Modification | Potential Effect on Interaction | Rationale |

| Varying Halogen on Thiophene | Modulate halogen bond strength and lipophilicity. | The size and electronegativity of the halogen affect its ability to act as a halogen bond donor. mdpi.com |

| Altering Piperidine N-substituent | Change basicity (pKa), polarity, and steric profile. | Can influence interactions with charged residues (e.g., Aspartic Acid) in a binding pocket and improve CNS penetration. researchgate.net |

| Changing Linker Length | Alter the distance and orientation between the two ring systems. | Optimizes the fit of the pharmacophores into their respective binding sub-pockets. |

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers), (R) and (S). Biological systems, being chiral themselves, often exhibit stereoselectivity, where one enantiomer is significantly more active than the other. mdpi.com

The differential activity arises because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal fit into the chiral binding site of a protein target. nih.gov For example, studies on nature-inspired antimalarial compounds revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake or target binding. mdpi.com Similarly, the stereochemistry of 4-alkyl-4-arylpiperidine derivatives was shown to be a determining factor for their activity as opioid ligands, with potent agonists preferring an axial orientation of the aryl group. nih.gov Therefore, a complete preclinical evaluation of this compound would require the synthesis and separate biological testing of its individual (R) and (S) enantiomers to determine if one is responsible for the observed activity.

Investigation of Antimicrobial and Antiviral Mechanisms

There is currently no available scientific literature detailing the investigation of this compound for antimicrobial or antiviral activity. Consequently, no data exists regarding its potential mechanisms of action, such as the inhibition of pathogenic enzymes or the prevention of viral entry into host cells.

Investigation as Chemical Probes for Biological Systems

The use of this compound as a chemical probe to investigate biological systems has not been reported in published research. Chemical probes are powerful tools for elucidating the function of proteins and biological pathways; however, this compound has not been characterized for such applications.

Preclinical In Vivo Studies

No preclinical in vivo studies using non-human models have been published for this compound. Therefore, there is no information available concerning its target engagement or mechanistic understanding in a living organism.

Data Tables

No data is available to be presented in tabular format.

Advanced Research Applications and Future Directions

Development as Research Tool Compounds for Biological Systems

Research tool compounds are essential for understanding biological processes and for the validation of potential drug targets in the initial phases of drug discovery. acs.org The 3-((3-Bromothiophen-2-yl)methyl)piperidine scaffold, incorporating both a piperidine (B6355638) ring—a common feature in centrally active drugs—and a thiophene (B33073) ring, presents a valuable framework for developing such tools. mdpi.comresearchgate.net Derivatives of this scaffold can be synthesized to act as selective agonists, antagonists, or inhibitors for specific biological targets. For instance, piperidine-based structures are known to target receptors like the dopamine (B1211576) D3 receptor and the sigma 1 receptor, which are implicated in various neurological and psychiatric conditions. rsc.orgnih.gov By systematically modifying the core structure, researchers can create chemical probes to investigate the function of these targets in cellular and animal models, thereby elucidating their roles in health and disease. acs.org

Application in Materials Science Research (e.g., precursors for optoelectronic materials, conducting polymers)

The thiophene component of this compound makes it a significant precursor for materials science applications. Polythiophenes are a well-studied class of conjugated polymers known for their utility in electronic and optoelectronic devices. pkusz.edu.cnrsc.org The bromine atom at the 3-position of the thiophene ring is a key functional handle that allows for metal-catalyzed cross-coupling reactions, such as Kumada, Stille, or Suzuki coupling, which are fundamental methods for synthesizing polythiophenes.

Polymerization of monomers derived from this compound could lead to the formation of functionalized polythiophenes. The piperidine substituent introduces specific physical properties, such as improved solubility and processability, which are crucial for creating thin films for electronic devices. pkusz.edu.cn Furthermore, the properties of the resulting polymers, including their conductivity, bandgap, and luminescence, can be fine-tuned by modifying the piperidine side chain. pkusz.edu.cnrsc.org This makes the scaffold a promising building block for developing new materials for applications in polymer light-emitting diodes (PLEDs), field-effect transistors, and sensors.

Strategies for Scaffold Modification and Analogue Generation

The chemical structure of this compound offers multiple sites for modification, allowing for the generation of large libraries of analogues with diverse properties. Key strategies for modification include isosteric replacement and hybrid molecule design.

Bioisosterism is a powerful strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic properties by replacing one atom or group with another that has similar physical or chemical characteristics. ctppc.orgresearchgate.net This concept can be systematically applied to the this compound scaffold to optimize its biological activity. nih.gov For example, the bromine atom can be replaced with other halogens (Cl, F) or groups like cyano (-CN) or trifluoromethyl (-CF3) to modulate electronic properties and binding interactions. cambridgemedchemconsulting.com The thiophene ring itself can be replaced with other five- or six-membered heterocycles like furan, pyrrole, or pyridine (B92270) to explore different spatial arrangements and hydrogen bonding capabilities.

| Original Group/Atom | Potential Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Bromine (Br) | Chlorine (Cl), Fluorine (F) | Modulates electronegativity and size, potentially altering binding affinity and metabolic stability. cambridgemedchemconsulting.com |

| Bromine (Br) | Cyano (-CN), Trifluoromethyl (-CF3) | Acts as a hydrogen bond acceptor or alters lipophilicity, influencing pharmacokinetic properties. |

| Thiophene Ring | Phenyl, Pyridyl, Furan | Changes aromaticity, electronic distribution, and potential for pi-stacking or hydrogen bonding interactions. researchgate.netnih.gov |

| Piperidine Ring | Pyrrolidine, Morpholine, Piperazine (B1678402) | Alters basicity (pKa), solubility, and the spatial orientation of substituents. |

| Methylene (B1212753) Bridge (-CH2-) | Oxygen (-O-), Amine (-NH-) | Introduces flexibility or hydrogen bonding capacity, affecting conformational preference. nih.gov |

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for dual or synergistic activity. nih.gov This strategy aims to improve efficacy, overcome drug resistance, or reduce side effects. nih.gov The this compound scaffold can serve as a core structure to be combined with other biologically active moieties. For instance, it could be linked to an anti-inflammatory agent like ibuprofen (B1674241) or a known anticancer pharmacophore. mdpi.com This approach can lead to novel chemical entities that target multiple pathways involved in a disease, a promising strategy for complex conditions like cancer or neurodegenerative disorders. mdpi.comresearchgate.net

Integration with High-Throughput Synthesis and Screening Platforms

Modern drug discovery relies heavily on the rapid synthesis and screening of large compound libraries. combichemistry.commanuscriptpoint.com The this compound scaffold is well-suited for such platforms. The reactive bromine atom and the secondary amine of the piperidine ring are ideal anchor points for combinatorial chemistry. Using parallel synthesis techniques, these sites can be reacted with a diverse set of building blocks (e.g., boronic acids, amines, carboxylic acids) to rapidly generate a large library of analogues. nih.gov

Once synthesized, these libraries can be evaluated using high-throughput screening (HTS) assays to identify compounds with desired biological activity. dovepress.com HTS allows for the testing of thousands of compounds per day against a specific target or in a cell-based assay. combichemistry.com This integration of automated synthesis and screening significantly accelerates the hit-to-lead optimization process in drug discovery. manuscriptpoint.comnih.gov

Exploration in Chemical Biology for Target Deconvolution

When a compound library derived from the this compound scaffold yields hits in phenotypic screens (i.e., screens that measure a change in cell behavior without a preconceived target), the next critical step is to identify the specific molecular target(s) responsible for the observed effect. This process is known as target deconvolution. researchgate.net

Chemical biology offers several methods for this purpose. A potent analogue from the library can be modified to create a chemical probe by attaching a reporter tag (like biotin) or a photoreactive group. nih.gov This probe is then introduced into a biological system (e.g., cell lysate or live cells). Upon binding to its target, the probe can be activated (e.g., by UV light) to form a covalent bond. The target protein can then be isolated using the reporter tag and identified via mass spectrometry. researchgate.netnih.gov This approach is crucial for understanding the mechanism of action of novel bioactive compounds and for validating new drug targets.

Green Chemistry Approaches in Synthesis of Thiophene-Piperidine Derivatives

The growing emphasis on sustainable chemical practices has spurred the development of green chemistry approaches for the synthesis of pharmacologically important molecules, including thiophene-piperidine derivatives. These strategies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key green methodologies applied to the synthesis of these and related heterocyclic compounds include microwave-assisted synthesis, ultrasonic irradiation, multi-component reactions, and the use of environmentally benign solvents and catalysts.

One notable green approach involves the synthesis of new thiophene-based Schiff bases that incorporate a piperidine ring. In some methods, these compounds are synthesized without the need for a catalyst or solvent, significantly reducing chemical waste and simplifying the purification process. acgpubs.org Such solvent-free and catalyst-free reactions, often facilitated by microwave irradiation, can lead to high yields in a short amount of time, adhering to the core principles of green chemistry. acgpubs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, improved product yields, and often, enhanced purity. In the context of thiophene and piperidine derivatives, microwave-assisted synthesis has been successfully employed in various reaction types. For instance, a one-pot multi-component reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives saw higher yields and shorter reaction times under microwave irradiation compared to conventional heating. Similarly, the synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines and thieno[2,3-b]pyridine (B153569) derivatives has been efficiently achieved using microwave assistance, often under solvent-free conditions. mdpi.com The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides on an aluminum oxide solid support provides a rapid and environmentally friendly route to thiophene oligomers. researchgate.net

Interactive Data Table: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Product Class | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, α-keto-nitriles | Acetic acid, MW irradiation | Shorter than conventional | Higher than conventional | mdpi.com |

| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Aliphatic/aryl aldehydes, malononitrile, thiophenol | ZnCl₂, MW irradiation | Shorter than conventional | Moderate to good | mdpi.com |

| Thieno[2,3-b]pyridine derivatives | Not specified | Ytterbium(III) triflate, solvent-free, MW | Not specified | Not specified | mdpi.com |

| Thiophene oligomers | Thienyl boronic acids, thienyl bromides | Aluminum oxide support, solvent-free, MW | 6-11 min | 65-74 | researchgate.net |

| Fused 1,2,4-Triazines with thiophene moieties | 4-amino-3-mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazine, various reagents | MW irradiation | 2.0 min | 98 | mdpi.com |

Ultrasonic-Assisted Synthesis

The use of ultrasonic irradiation, or sonochemistry, is another effective green chemistry technique that enhances chemical reactivity through acoustic cavitation. This method is noted for its energy efficiency, use of milder reaction conditions, and ability to accelerate reactions, leading to higher yields in shorter times. researchgate.net Ultrasonic irradiation has been used for the eco-friendly synthesis of various heterocycles from piperidine-based compounds, yielding potential antitumor agents. nih.gov The synthesis of 2-aminothiophenes via the Gewald reaction can be significantly improved by using ultrasound in conjunction with a green solvent like PEG-200 and a catalyst such as DABCO. This approach avoids the drawbacks of classical methods, such as prolonged reaction times and the use of hazardous solvents. Furthermore, ultrasound has been shown to be effective in catalyst-free aza-Michael reactions in water, with a model reaction involving piperidine achieving a 98% yield in just 5 minutes. mdpi.com

Interactive Data Table: Examples of Ultrasonic-Assisted Synthesis

| Reaction/Product | Starting Materials | Solvent/Catalyst | Key Advantages | Yield (%) | Reference |

| Heterocycles from piperidine | Piperidine-based compound | Ultrasonic irradiation | Eco-friendly | Not specified | nih.gov |

| 2-Aminothiophenes | Ketones/aldehydes, malononitrile, sulfur | PEG-200, DABCO | Shorter reaction time, green solvent | Moderate to high | |

| Aza-Michael Reaction | Piperidine, methyl acrylate | Water (catalyst-free) | Rapid, catalyst-free, green solvent | 98 | mdpi.com |

| Polysubstituted pyrroles | Alkenes, N,N-disubstituted formamides, TMSCN | Iodine, solvent-free | Energy-efficient, short reaction time | 77-92 | nih.gov |

One-Pot Multi-Component Reactions (MCRs)

Interactive Data Table: Examples of One-Pot Multi-Component Reactions

| Product Class | Reaction Type | Starting Materials | Solvent/Catalyst | Key Advantages | Reference |

| Highly substituted piperidines | Condensation | Aldehydes, amines, β-ketoesters | Water / Sodium lauryl sulfate (B86663) (SLS) | High yields, simple workup, eco-friendly | researchgate.netscispace.com |

| Thiophene derivatives | Modified Gewald reaction | Ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, enaminones | Solvent-free | Reduced steps, enhanced efficiency | nih.gov |

| Dihydroquinolines | Condensation | Malononitrile, 2-naphthol/resorcinol, aldehydes, ammonium acetate | Water (catalyst-free), ultrasound | High yields, green solvent | mdpi.com |

Innovations in Solvents and Catalysts

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent, and its use has been demonstrated in the synthesis of piperidine derivatives. researchgate.netscispace.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also emerged as a promising medium for reactions such as the synthesis of thioamides from secondary amines like piperidine. rsc.org In some cases, reactions can be conducted under solvent-free conditions, which is an even more environmentally friendly approach. acgpubs.orgresearchgate.netnih.gov

The choice of catalyst is also critical. Green chemistry promotes the use of non-toxic, recyclable, and highly efficient catalysts. An example is the use of sodium lauryl sulfate (SLS), a readily available and environmentally friendly surfactant, to catalyze the synthesis of piperidines in water. researchgate.netscispace.com In some green synthetic protocols, the need for a catalyst is eliminated altogether, further simplifying the process and reducing potential environmental harm. acgpubs.orgmdpi.com

The continued development and application of these green chemistry principles are essential for the sustainable production of this compound and related derivatives, ensuring that their synthesis is as benign as their potential applications are beneficial.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((3-Bromothiophen-2-yl)methyl)piperidine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 3-bromothiophenol derivatives with halogenated piperidine intermediates in anhydrous dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (e.g., 110°C) can yield the target compound. Optimization includes solvent selection (polar aprotic solvents preferred), stoichiometric control of reagents, and purification via column chromatography. Yield improvements may require inert atmosphere conditions or catalytic additives like Pd/C for cross-coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and bromothiophene integration.

- IR Spectroscopy : For identifying functional groups like C-Br (600–500 cm⁻¹) and C-S (700–600 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns.

- X-ray Crystallography (if crystalline): Resolves spatial arrangements of the bromothiophene and piperidine moieties. Reference data from similar piperidine derivatives (e.g., 4-[(2-{5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophen-3-yl)oxy]piperidine) can guide peak assignments .

Q. How can in silico tools predict the ADME properties of this compound?

Use QSAR models and software like ADMET Predictor™ or SwissADME to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier permeability.

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP2D6 inhibition risk).

- Toxicity : Hepatotoxicity alerts via structural alerts for brominated thiophenes. Validate predictions with experimental data from phenyl piperidine analogs, where pIC50 values correlate with SERT inhibition .

Advanced Research Questions

Q. How do structural modifications to the piperidine or bromothiophene moieties influence biological activity?

- Piperidine Substituents : Bulky groups (e.g., methyl at C2/C4) may enhance receptor binding by restricting ring puckering. Compare to spiropiperidine scaffolds, where rigid conformations improve selectivity for opioid receptors .

- Bromothiophene Position : 3-Bromo substitution enhances electrophilicity for nucleophilic aromatic substitution, critical in kinase inhibitor design. Replace bromine with methoxy or trifluoromethyl groups to study steric/electronic effects on target engagement .

Q. How can conflicting data between in silico predictions and experimental results for this compound be resolved?

- Case Example : If in silico models predict high metabolic stability but in vitro assays show rapid hepatic clearance:

- Re-examine protonation states in simulations (piperidine’s pKa ~10.6 may alter membrane permeability).

- Validate with microsomal stability assays using liver microsomes.

- Adjust QSAR descriptors (e.g., polar surface area) to account for intramolecular hydrogen bonding between the piperidine N and thiophene S .

Q. What strategies identify biological targets for this compound in neurodegenerative disease research?

- Target Fishing : Use PASS analysis to rank potential targets (e.g., acetylcholinesterase, NMDA receptors).

- Kinase Profiling : Screen against kinase libraries (e.g., EGFR, CDK2) due to bromothiophene’s affinity for ATP-binding pockets.

- Neurotransmitter Uptake Assays : Test SERT/NET inhibition, leveraging structural similarities to phenyl piperidine antidepressants .

Q. How does enantiomeric purity impact the compound’s pharmacological profile?

- Stereochemistry Effects : (S)-enantiomers of piperidine derivatives often show higher receptor binding affinity. Resolve racemic mixtures via chiral HPLC or asymmetric synthesis. For example, (3S)-3-[(2-fluorophenyl)methoxy]piperidine exhibits µ-opioid agonism, while the (R)-form is inactive .

Methodological Considerations

- Data Interpretation : Cross-reference computational predictions (e.g., SwissTargetPrediction) with experimental kinase profiling to minimize false positives .

- Synthetic Challenges : Bromothiophene’s sensitivity to light requires amber glassware and inert storage conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.